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REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].[CH2:8]([Li])[CH2:9]CC.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH:13]1([C:17](=[O:16])[CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:14][CH2:15][CH2:9][CH2:8]1
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Name
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|
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Quantity
|
2.97 mL
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C
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|
Name
|
|
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Quantity
|
30 mL
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Type
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reactant
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|
Smiles
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C1CCOC1
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Name
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|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
|
Name
|
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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N-methoxy-N-methyl-cyclopentyl amide
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|
Quantity
|
5 g
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Type
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reactant
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Smiles
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|
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
stirred for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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|
Type
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TEMPERATURE
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Details
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The reaction mixture was slowly warmed to room temperature
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|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled back to −78° C.
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Type
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TEMPERATURE
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Details
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to warm to room temperature overnight
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Duration
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8 (± 8) h
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Type
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STIRRING
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Details
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with stirring
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Type
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CUSTOM
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|
Details
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quenched with 0.1 N HCL to pH 9
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Type
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EXTRACTION
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Details
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The mixture was then extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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|
Details
|
concentrated under vacuum
|
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Type
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CUSTOM
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|
Details
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The residue was purified by flash chromatography (ethyl acetate:hexane, 3:7, silica gel)
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Reaction Time |
1 h |
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Name
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|
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Type
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product
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|
Smiles
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C1(CCCC1)C(CC1=NC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.35 g | |
| YIELD: PERCENTYIELD | 77% |
|
Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |